Metoclopramide Metoclopramide Metoclopramide is a substituted benzamide and a derivative of para-aminobenzoic acid (PABA) that is structurally related to procainamide, with gastroprokinetic and antiemetic effects. Metoclopramide exerts its prokinetic effect by antagonizing dopamine mediated relaxation effect on gastrointestinal smooth muscle. This enhances the response of the gastrointestinal smooth muscle to cholinergic stimulation, thereby leading to an increase of gastric emptying into the intestines. Metoclopramide may also strengthen the lower esophagus sphincter, thereby preventing acid reflux. This agent antagonizes D2 dopamine receptors in chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.
Metoclopramide is an oral prokinetic and antiemetic agent used in the therapy of gastroesophageal reflux disease, gastroparesis and severe or chemotherapy induced nausea. Metoclopramide has been linked to rare instances of clinically apparent liver injury that are typically cholestatic and can be associated with bile duct loss.
Metoclopramide, also known as elieten or reglan, belongs to the class of organic compounds known as aminophenyl ethers. These are aromatic compounds that contain a phenol ether, which carries an amine group on the benzene ring. Metoclopramide is a drug which is used for the treatment of gastroesophageal reflux disease (gerd). it is also used in treating nausea and vomiting, and to increase gastric emptying. Metoclopramide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Metoclopramide has been detected in multiple biofluids, such as urine and blood. Within the cell, metoclopramide is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 364-62-5
VCID: VC0535284
InChI: InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
SMILES: CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Molecular Formula: C14H22ClN3O2
Molecular Weight: 299.79 g/mol

Metoclopramide

CAS No.: 364-62-5

Inhibitors

VCID: VC0535284

Molecular Formula: C14H22ClN3O2

Molecular Weight: 299.79 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Metoclopramide - 364-62-5

CAS No. 364-62-5
Product Name Metoclopramide
Molecular Formula C14H22ClN3O2
Molecular Weight 299.79 g/mol
IUPAC Name 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Standard InChI InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
Standard InChIKey TTWJBBZEZQICBI-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Canonical SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Appearance Solid powder
Boiling Point 418.7
Melting Point 171-173
147.25 °C
146.5-148 °C
147.25°C
Physical Description Solid
Description Metoclopramide is a substituted benzamide and a derivative of para-aminobenzoic acid (PABA) that is structurally related to procainamide, with gastroprokinetic and antiemetic effects. Metoclopramide exerts its prokinetic effect by antagonizing dopamine mediated relaxation effect on gastrointestinal smooth muscle. This enhances the response of the gastrointestinal smooth muscle to cholinergic stimulation, thereby leading to an increase of gastric emptying into the intestines. Metoclopramide may also strengthen the lower esophagus sphincter, thereby preventing acid reflux. This agent antagonizes D2 dopamine receptors in chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.
Metoclopramide is an oral prokinetic and antiemetic agent used in the therapy of gastroesophageal reflux disease, gastroparesis and severe or chemotherapy induced nausea. Metoclopramide has been linked to rare instances of clinically apparent liver injury that are typically cholestatic and can be associated with bile duct loss.
Metoclopramide, also known as elieten or reglan, belongs to the class of organic compounds known as aminophenyl ethers. These are aromatic compounds that contain a phenol ether, which carries an amine group on the benzene ring. Metoclopramide is a drug which is used for the treatment of gastroesophageal reflux disease (gerd). it is also used in treating nausea and vomiting, and to increase gastric emptying. Metoclopramide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Metoclopramide has been detected in multiple biofluids, such as urine and blood. Within the cell, metoclopramide is primarily located in the cytoplasm and membrane (predicted from logP).
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 2576-84-3 (di-hydrochloride)
54143-57-6 (mono-hydrochloride, mono-hydrate)
7232-21-5 (mono-hydrochloride)
Shelf Life Metoclopramide hydrochloride is photosensitive and will degrade when exposed to light. Commercially available preparations of metoclopramide hydrochloride should be protected from light. The commercially available tablets are stable for 3 years and the oral solution and injection are stable for 5 years after manufacture.
Metoclopramide hydrochloride injection is reportedly stable at pH 2-9.
Solubility 6.67e-04 M
Solubility at 25 °C (g/100 mL): 95% ethanol 2.30; absolute ethanol 1.90; benzene 0.10; chloroform 6.60
In water, 0.02 g/100 mL at 25 °C
3.10e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Cerucal
Dihydrochloride, Metoclopramide
Hydrochloride, Metoclopramide
Maxolon
Metaclopramide
Metoclopramide
Metoclopramide Dihydrochloride
Metoclopramide Hydrochloride
Metoclopramide Monohydrochloride
Metoclopramide Monohydrochloride, Monohydrate
Monohydrochloride, Metoclopramide
Primperan
Reglan
Rimetin
Vapor Pressure 4.6X10-9 mm Hg at 25 °C (est)
Reference 1: Eken C. Critical reappraisal of intravenous metoclopramide in migraine attack: a systematic review and meta-analysis. Am J Emerg Med. 2015 Mar;33(3):331-7. doi: 10.1016/j.ajem.2014.11.013. Epub 2014 Nov 15. Review. PubMed PMID: 25579820.
2: Lin SY. Molecular perspectives on solid-state phase transformation and chemical reactivity of drugs: metoclopramide as an example. Drug Discov Today. 2015 Feb;20(2):209-22. doi: 10.1016/j.drudis.2014.10.001. Epub 2014 Oct 19. Review. PubMed PMID: 25450770.
3: Silva CC, Bennett C, Saconato H, Atallah ÁN. Metoclopramide for post-pyloric placement of naso-enteral feeding tubes. Cochrane Database Syst Rev. 2015 Jan 7;1:CD003353. doi: 10.1002/14651858.CD003353.pub2. Review. PubMed PMID: 25564770.
4: van der Meer YG, Venhuizen WA, Heyland DK, van Zanten AR. Should we stop prescribing metoclopramide as a prokinetic drug in critically ill patients? Crit Care. 2014 Sep 23;18(5):502. doi: 10.1186/s13054-014-0502-4. Review. PubMed PMID: 25672546; PubMed Central PMCID: PMC4331179.
5: BET 1: Metoclopramide or prochlorperazine for headache in acute migraine? Emerg Med J. 2013 Jul;30(7):595-6. doi: 10.1136/emermed-2013-202853.1. Review. PubMed PMID: 23765765.
6: Wu SJ, Xiong XZ, Cheng TY, Lin YX, Cheng NS. Efficacy of ondansetron vs. metoclopramide in prophylaxis of postoperative nausea and vomiting after laparoscopic cholecystectomy: a systematic review and meta-analysis. Hepatogastroenterology. 2012 Oct;59(119):2064-74. Review. PubMed PMID: 22282127.
7: Reichmann JP, Kirkbride MS. Reviewing the evidence for using continuous subcutaneous metoclopramide and ondansetron to treat nausea & vomiting during pregnancy. Manag Care. 2012 May;21(5):44-7. Review. PubMed PMID: 22670486.
8: Malcolm WF, Cotten CM. Metoclopramide, H2 blockers, and proton pump inhibitors: pharmacotherapy for gastroesophageal reflux in neonates. Clin Perinatol. 2012 Mar;39(1):99-109. doi: 10.1016/j.clp.2011.12.015. Epub 2012 Jan 11. Review. PubMed PMID: 22341540.
9: Mishriky BM, Habib AS. Metoclopramide for nausea and vomiting prophylaxis during and after Caesarean delivery: a systematic review and meta-analysis. Br J Anaesth. 2012 Mar;108(3):374-83. doi: 10.1093/bja/aer509. Epub 2012 Feb 3. Review. PubMed PMID: 22307240.
10: Surawski RJ, Quinn DK. Metoclopramide and homicidal ideation: a case report and literature review. Psychosomatics. 2011 Sep-Oct;52(5):403-9. doi: 10.1016/j.psym.2011.02.001. Review. PubMed PMID: 21907057.
11: Simpson PM, Bendall JC, Middleton PM. Review article: Prophylactic metoclopramide for patients receiving intravenous morphine in the emergency setting: a systematic review and meta-analysis of randomized controlled trials. Emerg Med Australas. 2011 Aug;23(4):452-7. doi: 10.1111/j.1742-6723.2011.01433.x. Epub 2011 Jun 12. Review. PubMed PMID: 21824312.
12: Merker M, Kranke P, Morin AM, Rüsch D, Eberhart LH. [Prophylaxis of nausea and vomiting in the postoperative phase: relative effectiveness of droperidol and metoclopramide]. Anaesthesist. 2011 May;60(5):432-40, 442-5. doi: 10.1007/s00101-010-1825-4. Epub 2010 Dec 12. Review. German. PubMed PMID: 21153527.
13: Craig WR, Hanlon-Dearman A, Sinclair C, Taback SP, Moffatt M. WITHDRAWN: Metoclopramide, thickened feedings, and positioning for gastro-oesophageal reflux in children under two years. Cochrane Database Syst Rev. 2010 May 12;(5):CD003502. doi: 10.1002/14651858.CD003502.pub3. Review. PubMed PMID: 20464724.
14: Rao AS, Camilleri M. Review article: metoclopramide and tardive dyskinesia. Aliment Pharmacol Ther. 2010 Jan;31(1):11-9. doi: 10.1111/j.1365-2036.2009.04189.x. Epub . Review. PubMed PMID: 19886950.
15: Dingli K, Morgan R, Leen C. Acute dystonic reaction caused by metoclopramide, versus tetanus. BMJ. 2007 Apr 28;334(7599):899-900. Review. PubMed PMID: 17463462; PubMed Central PMCID: PMC1857743.
16: Naproxen sodium/metoclopramide: metoclopramide/naproxen-sodium, MT 100, naproxen-sodium/metoclopramide. Drugs R D. 2006;7(4):259-61. Review. PubMed PMID: 16784251.
17: Pasricha PJ, Pehlivanov N, Sugumar A, Jankovic J. Drug Insight: from disturbed motility to disordered movement--a review of the clinical benefits and medicolegal risks of metoclopramide. Nat Clin Pract Gastroenterol Hepatol. 2006 Mar;3(3):138-48. Review. PubMed PMID: 16511548.
18: Craig WR, Hanlon-Dearman A, Sinclair C, Taback S, Moffatt M. Metoclopramide, thickened feedings, and positioning for gastro-oesophageal reflux in children under two years. Cochrane Database Syst Rev. 2004 Oct 18;(4):CD003502. Review. Update in: Cochrane Database Syst Rev. 2010;(5):CD003502. PubMed PMID: 15495056.
19: Tfelt-Hansen P. The effectiveness of combined oral lysine acetylsalicylate and metoclopramide (Migpriv) in the treatment of migraine attacks. Comparison with placebo and oral sumatriptan. Funct Neurol. 2000;15 Suppl 3:196-201. Review. PubMed PMID: 11200792.
20: Huerta Blanco R, Hernández Cabrera M, Quiñones Morales I, Cardenes Santana MA. [Complete heart block induced by intravenous metoclopramide]. An Med Interna. 2000 Apr;17(4):222-3. Review. Spanish. PubMed PMID: 10893782.
PubChem Compound 4168
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator